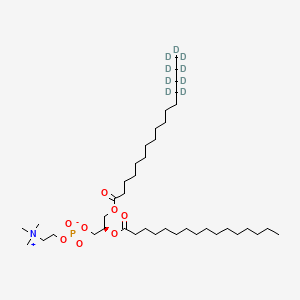
Lignoceric acid-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lignoceric acid-d9, also known as tetracosanoic acid-d9, is a deuterium-labeled version of lignoceric acid. Lignoceric acid is a 24-carbon saturated fatty acid, commonly found in wood tar, various cerebrosides, and in small amounts in most natural fats. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lignoceric acid-d9 can be synthesized through the hydrogenation of tetracosanoic acid using deuterium gas. The process involves the catalytic reduction of tetracosanoic acid in the presence of a deuterium source, typically using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound involves the large-scale hydrogenation of tetracosanoic acid using deuterium gas. The process is optimized to achieve high yields and purity, with stringent control over reaction conditions to ensure consistent product quality. The final product is purified through distillation and crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Lignoceric acid-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound peroxide.
Reduction: Reduction of this compound yields lignoceryl alcohol-d9.
Esterification: this compound can react with alcohols to form esters, such as this compound methyl ester
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Esterification: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide are used
Major Products:
Oxidation: this compound peroxide.
Reduction: Lignoceryl alcohol-d9.
Esterification: this compound methyl ester
Applications De Recherche Scientifique
Lignoceric acid-d9 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study fatty acid metabolism and lipid biosynthesis.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Disease Research: Utilized in studies related to Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy.
Industrial Applications: Employed in the production of bio-based chemicals and materials .
Mécanisme D'action
Lignoceric acid-d9 exerts its effects primarily through its incorporation into metabolic pathways. The deuterium labeling allows for precise tracking of its metabolic fate. In biological systems, this compound is incorporated into cellular membranes and lipid droplets, influencing membrane fluidity and signaling pathways. It also plays a role in the regulation of gene expression related to lipid metabolism .
Comparaison Avec Des Composés Similaires
Behenic Acid (C220): A 22-carbon saturated fatty acid with similar properties but shorter chain length.
Cerotic Acid (C260): A 26-carbon saturated fatty acid with a longer chain length.
Uniqueness: Lignoceric acid-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise quantification and tracking in metabolic studies, making it a valuable tool in both basic and applied research .
Propriétés
Formule moléculaire |
C24H48O2 |
|---|---|
Poids moléculaire |
377.7 g/mol |
Nom IUPAC |
21,21,22,22,23,23,24,24,24-nonadeuteriotetracosanoic acid |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3,2D2,3D2,4D2 |
Clé InChI |
QZZGJDVWLFXDLK-YNSOAAEFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)




![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)

![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)


